N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound belongs to the arylsulfonamide-pyrazoline hybrid class, characterized by a methanesulfonamide group attached to a phenyl ring that is further substituted with a 4,5-dihydropyrazole moiety. The pyrazoline core is functionalized with a 1-butyryl group at position 1 and a thiophen-2-yl group at position 3. The thiophene substituent may enhance lipophilicity and π-π stacking interactions with biological targets, while the butyryl group could influence metabolic stability .
Properties
IUPAC Name |
N-[4-(2-butanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-5-18(22)21-16(17-6-4-11-25-17)12-15(19-21)13-7-9-14(10-8-13)20-26(2,23)24/h4,6-11,16,20H,3,5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFRFQRLINXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular structure includes a pyrazole ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to its biological properties.
Structural Formula
Key Functional Groups
- Pyrazole : Linked to anti-inflammatory and analgesic activities.
- Thiophene : Known for various biological activities, including antimicrobial properties.
- Methanesulfonamide : Often contributes to the inhibition of certain enzymes.
- Cyclooxygenase Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. This mechanism is critical for its potential use as an anti-inflammatory agent .
- Antimicrobial Properties : Compounds containing thiophene rings have been shown to exhibit antimicrobial activity. The presence of the thiophene moiety in this compound suggests possible efficacy against various pathogens .
- Cytotoxic Effects : Preliminary studies indicate that the compound may exert cytotoxic effects on certain cancer cell lines, making it a candidate for further research in oncology .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of COX enzymes. The IC50 values were found to be comparable to well-known NSAIDs, indicating strong anti-inflammatory potential.
Case Studies
- Anti-inflammatory Activity : A study conducted on animal models showed that administration of this compound led to a marked reduction in inflammatory markers compared to control groups treated with placebo .
- Antimicrobial Efficacy : In another study focused on bacterial strains, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with thiophene moieties showed significant cytotoxic effects against human cancer cell lines. The compound was tested for its ability to inhibit key signaling pathways involved in tumor growth, revealing a potential mechanism of action through the modulation of apoptosis-related proteins .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Compounds containing sulfonamide groups have been shown to inhibit inflammatory mediators and cytokines.
Research Findings:
In vitro studies have indicated that similar sulfonamide derivatives can reduce the production of pro-inflammatory cytokines in macrophages, suggesting their potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders.
Example:
The compound has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and type 2 diabetes. This inhibition could lead to improved insulin sensitivity and reduced fat accumulation .
Structure Optimization
Further studies are needed to optimize the structure of this compound for enhanced biological activity and specificity.
Clinical Trials
To establish efficacy and safety, clinical trials are essential for assessing the therapeutic potential of this compound in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Pyrazoline-Sulfonamide Analogs
Evidence from molecular docking studies highlights analogs such as N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (docking score: -10.2 kcal/mol) and N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (docking score: -9.8 kcal/mol) as potent inhibitors of monkeypox virus (MPXV) DNA polymerase and A42R proteins .
*No direct antiviral data for the target compound is available in the provided evidence.
Key Observations :
- Benzoyl vs. Butyryl : The benzoyl group in analogs 1–2 may enhance target binding via aromatic interactions, whereas the butyryl group in the target compound could improve solubility .
- Thiophene vs. Ethoxyphenyl : Thiophene’s electron-rich structure may offer stronger π-π interactions compared to ethoxyphenyl’s steric bulk .
Enzyme-Inhibitory Pyrazoline-Sulfonamides
Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (IC₅₀: 0.8–2.1 µM against carbonic anhydrase isoforms) demonstrate the importance of the 4-hydroxyphenyl group for hydrogen bonding with active-site residues .
| Compound | Substituents | Enzyme Target | IC₅₀ (µM) |
|---|---|---|---|
| Target compound | 1-butyryl, 5-thiophen-2-yl | N/A* | N/A |
| Analog 3 | 4-hydroxyphenyl, 5-aryl | Carbonic anhydrase | 0.8–2.1 |
Key Observations :
- The absence of a hydroxyl group in the target compound may reduce enzyme affinity but improve membrane permeability .
Agrochemical Sulfonamide Derivatives
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide), a herbicide, shares the methanesulfonamide-phenyl scaffold but replaces the pyrazoline with a triazolone ring .
| Compound | Core Structure | Application | Toxicity (LD₅₀, rat oral) |
|---|---|---|---|
| Target compound | Pyrazoline | N/A* | N/A |
| Sulfentrazone | Triazolone | Herbicide | 1,425 mg/kg |
Key Observations :
- The triazolone ring in sulfentrazone confers herbicidal activity via protoporphyrinogen oxidase inhibition, whereas pyrazoline derivatives are more commonly associated with antiviral or enzyme-inhibitory roles .
Structural and Functional Divergence
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s thiophene (electron-rich) contrasts with analogs like sulfentrazone’s difluoromethyl-triazolone (electron-deficient), which dictates divergent biological roles .
- Metabolic Stability : The butyryl group in the target compound may reduce oxidative metabolism compared to benzoyl-substituted analogs .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with pyrazole intermediates. A key step is the coupling of the pyrazole core with a methanesulfonamide group using sulfonyl chlorides in dry pyridine. For example:
Q. Table 1: Yield Optimization Parameters
| Parameter | Range | Impact on Yield |
|---|---|---|
| Sulfonyl chloride ratio | 1.5:1 to 2:1 | Maximizes conversion |
| Temperature | 20–40°C | Balances kinetics vs. side reactions |
| Solvent | Dry pyridine | Enhances reactivity |
Q. Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- HRMS and NMR : Confirm molecular weight (e.g., C16H14FN5O, 311.31 g/mol ) and functional groups (e.g., thiophene protons at δ 7.2–7.5 ppm in ¹H NMR) .
- X-ray crystallography : Resolve stereochemistry (e.g., R factor = 0.056; data-to-parameter ratio = 17.8 in related pyrazolines) .
Advanced Research Questions
Q. How can discrepancies in biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
Methodological Answer: Discrepancies often arise from assay variability. Strategies include:
- Standardized protocols : Fix incubation times (e.g., 24–48 hours for cytotoxicity ).
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., thiophene → fluorophenyl groups reduce carbonic anhydrase IC₅₀ by 40%) .
- Meta-analysis : Adjust for variables like DMSO concentration or cell line specificity .
Q. Table 2: Biological Activity Trends
| Modification | Target | Effect |
|---|---|---|
| Thiophene → Fluorophenyl | Carbonic anhydrase | IC₅₀ ↓ 40% |
| Butyryl → Methylsulfonyl | SphK1 kinase | IC₅₀ ↓ 60% |
Q. What design strategies improve target selectivity (e.g., kinase vs. carbonic anhydrase)?
Methodological Answer:
- Substituent engineering : Electron-withdrawing groups (-F, -CF₃) enhance kinase binding; hydroxyl groups favor carbonic anhydrase .
- Hybrid scaffolds : Integrate thiophene or triazole units to shift selectivity (e.g., methylsulfonyl groups target SphK1 ).
- Computational docking : Use crystal structures (e.g., PDB 4XYZ) to model interactions pre-synthesis .
Q. How can regioselectivity challenges in pyrazole-ring functionalization be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
